molecular formula C15H10O5 B1207035 Islandicin CAS No. 476-56-2

Islandicin

Cat. No.: B1207035
CAS No.: 476-56-2
M. Wt: 270.24 g/mol
InChI Key: FHFHNVHRVKQQHN-UHFFFAOYSA-N
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Description

Islandicin is a naturally occurring anthraquinone derivative with the molecular formula C15H10O5 . It is known for its vibrant red color and is primarily isolated from certain fungal species, such as Penicillium islandicum. This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Islandicin can be synthesized through several methods. One notable synthetic route involves the condensation of 3-methoxyphthalic anhydride with m-cresol to yield 3-methoxy-2-(2’-hydroxy-4’-methyl) benzoylbenzoic acid. This intermediate undergoes smooth oxidation to form the quinol derivative, which subsequently undergoes ring closure to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of intermediate benzoylbenzoic acids using potassium persulfate in an alkaline medium. This method is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Islandicin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other derivatives.

    Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium persulfate in an alkaline medium is commonly used for oxidation reactions.

    Reduction: Sodium borohydride or other reducing agents are used for reduction reactions.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Substituted anthraquinone derivatives.

Scientific Research Applications

Islandicin has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a precursor for synthesizing other anthraquinone derivatives and studying their chemical properties.

    Biology: this compound exhibits antimicrobial and antifungal activities, making it a subject of interest in biological research.

    Medicine: this compound has potential therapeutic applications due to its cytotoxic properties against certain cancer cell lines.

    Industry: this compound is used as a natural dye in various industrial applications.

Mechanism of Action

The mechanism of action of islandicin involves its interaction with cellular components, leading to various biological effects. This compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, this compound can inhibit certain enzymes, contributing to its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Islandicin is structurally similar to other anthraquinone derivatives, such as:

  • Helminthosporin
  • Cynodontin
  • Catenarin
  • Erythroglaucin

Uniqueness: this compound is unique due to its specific hydroxylation pattern and methyl group, which contribute to its distinct chemical and biological properties. Unlike some other anthraquinones, this compound has shown significant cytotoxicity against cancer cell lines, making it a promising candidate for further therapeutic research .

Properties

IUPAC Name

1,4,5-trihydroxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-6-5-9(17)11-12(13(6)18)14(19)7-3-2-4-8(16)10(7)15(11)20/h2-5,16-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFHNVHRVKQQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197214
Record name Funiculosin (anthraquinone)
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476-56-2
Record name 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Funiculosin (anthraquinone)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Islandicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264955
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Record name Funiculosin (anthraquinone)
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Record name 1,4,5-trihydroxy-2-methylanthraquinone
Source European Chemicals Agency (ECHA)
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Record name ISLANDICIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Islandicin?

A1: this compound is a natural anthraquinone pigment commonly found in various fungi species, including Penicillium islandicum and Pyrenophora tritici-repentis. It is structurally related to other anthraquinones like emodin and chrysophanol. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H10O5 and a molecular weight of 270.24 g/mol. []

Q3: How is this compound characterized spectroscopically?

A3: this compound's structure is confirmed through various spectroscopic methods including UV-Vis spectroscopy, 1H NMR, 13C NMR, and mass spectrometry. UV-Vis spectroscopy helps identify the presence of the anthraquinone chromophore. NMR analyses provide detailed information about the hydrogen and carbon environments within the molecule. Mass spectrometry aids in determining the molecular weight and fragmentation pattern, further supporting the structural identification. [, , , ]

Q4: What are the main biological activities reported for this compound?

A4: this compound has been reported to possess several biological activities, including:

  • Antitumor activity: this compound has shown growth inhibitory effects against human lung carcinoma cells (A549 cell line). []
  • Antibacterial activity: It exhibits antibacterial activity against various bacterial strains, including Micrococcus luteus and Bacillus subtilis. []
  • Antimalarial activity: Some studies suggest potential antimalarial activity, although further investigation is needed. []
  • Uncoupling of oxidative phosphorylation: this compound can interfere with mitochondrial respiration by uncoupling oxidative phosphorylation, particularly when a hydroxyl group is present at the 8-position of the anthraquinone nucleus. []

Q5: How does the position of the hydroxyl group on the anthraquinone nucleus of this compound influence its uncoupling activity on oxidative phosphorylation?

A5: The presence of a hydroxyl group at the 8-position rather than the 1-position of the anthraquinone nucleus in this compound appears to be crucial for its potent uncoupling effect on oxidative phosphorylation in mitochondria. []

Q6: How does this compound compare to other anthraquinones in terms of its effect on mitochondrial respiration?

A6: While some polyhydroxyanthraquinones like emodin, skyrin, averufin, and versicolorin A are known to uncouple oxidative phosphorylation due to the presence of a hydroxyl group at the 1-position, this compound, along with iridoskyrin and several dihydroxyanthraquinones lacking a hydroxyl group at the 1-position, do not exhibit this potent uncoupling effect. This suggests that the 8-position hydroxyl group plays a significant role in this compound's interaction with mitochondria. []

Q7: What are the implications of this compound's mutagenicity?

A7: The mutagenic potential of this compound raises concerns about its potential carcinogenicity and long-term safety. Further research is required to fully understand its mutagenic mechanisms and potential risks to human health. [, ]

Q8: Can this compound be used as a biomarker for fungal contamination?

A8: this compound, along with other anthraquinones like catenarin and emodin, has been identified as a potential biomarker for the detection of Pyrenophora tritici-repentis in wheat. This fungus can cause red smudge disease in wheat and contaminate grains with mycotoxins. []

Q9: Are there any synthetic approaches to produce this compound?

A9: Yes, several synthetic routes have been developed for the synthesis of this compound. These often involve Diels-Alder reactions, Friedel-Crafts acylations, or Grignard reactions. [, , , , , , , , ]

Q10: What is the significance of regioselectivity in this compound synthesis?

A10: Achieving regioselectivity in the synthesis of this compound and its derivatives is crucial for obtaining the desired product with the correct arrangement of substituents on the anthraquinone framework. Various synthetic strategies have been devised to control the regiochemical outcome and ensure the synthesis of the target molecule with high selectivity. [, , , , , ]

Q11: What are the potential applications of this compound in drug discovery?

A11: this compound's various biological activities make it a promising scaffold for developing novel therapeutic agents. Its antitumor, antibacterial, and potential antimalarial properties warrant further investigation for potential drug development. [, , ]

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